molecular formula C10H8N2O4 B12826200 7-methyl-5-nitro-1H-indole-2-carboxylic acid

7-methyl-5-nitro-1H-indole-2-carboxylic acid

Cat. No.: B12826200
M. Wt: 220.18 g/mol
InChI Key: RXCWYVZZLIUHLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-5-nitro-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-methyl-5-nitro-1H-indole-2-carboxylic acid typically involves the nitration of 7-methylindole followed by carboxylation The nitration process can be carried out using nitric acid in the presence of sulfuric acid as a catalyst

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-5-nitro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methyl group at the 7-position can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products:

    Reduction of the nitro group: 7-Methyl-5-amino-1H-indole-2-carboxylic acid.

    Reduction of the carboxyl group: 7-Methyl-5-nitro-1H-indole-2-methanol.

    Substitution reactions: Various halogenated or nitrated derivatives of the compound.

Scientific Research Applications

7-Methyl-5-nitro-1H-indole-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 7-methyl-5-nitro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets in cells. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or receptors, disrupting cellular processes and leading to therapeutic effects.

Comparison with Similar Compounds

    5-Nitro-1H-indole-2-carboxylic acid: Similar structure but lacks the methyl group at the 7-position.

    7-Methyl-1H-indole-2-carboxylic acid: Similar structure but lacks the nitro group at the 5-position.

    5-Nitro-7-methylindole: Similar structure but lacks the carboxyl group at the 2-position.

Uniqueness: 7-Methyl-5-nitro-1H-indole-2-carboxylic acid is unique due to the presence of both the nitro and carboxyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse chemical modifications and potential therapeutic applications.

Properties

Molecular Formula

C10H8N2O4

Molecular Weight

220.18 g/mol

IUPAC Name

7-methyl-5-nitro-1H-indole-2-carboxylic acid

InChI

InChI=1S/C10H8N2O4/c1-5-2-7(12(15)16)3-6-4-8(10(13)14)11-9(5)6/h2-4,11H,1H3,(H,13,14)

InChI Key

RXCWYVZZLIUHLF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1NC(=C2)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.